(+)-Halostachine, also known as N-methylphenylethanolamine, is a naturally occurring alkaloid first isolated from the Asian shrub Halostachys caspica. This compound features a chiral center, resulting in two enantiomers: the dextrorotatory and levorotatory forms. The levorotatory form, which is often referred to simply as halostachine, has been the focus of various studies due to its unique properties and potential applications in pharmacology and organic synthesis. The compound has a melting point of 43-45 °C and exhibits specific optical activity, making it significant in stereochemistry studies .
Halostachine exhibits notable biological activity, particularly as a sympathomimetic agent. In studies involving human beta-adrenergic receptors, halostachine demonstrated approximately 19% of the efficacy of epinephrine in stimulating cyclic adenosine monophosphate (cAMP) accumulation. Its affinity for beta-adrenergic receptors is lower than that of epinephrine but higher than that of phenylethanolamine, indicating its potential utility in pharmacological applications . The compound's action on adrenergic receptors suggests possible therapeutic roles in conditions related to cardiovascular health and respiratory function.
Several methods have been developed for synthesizing (+)-halostachine:
Halostachine has several applications across various fields:
Research has shown that halostachine interacts with adrenergic receptors, specifically beta receptors. In competitive binding assays against epinephrine, halostachine exhibited significantly lower affinity but retained some functional activity. This interaction profile suggests potential therapeutic applications while also providing insights into receptor pharmacology and drug design strategies .
Halostachine shares structural similarities with several other compounds. Below are some comparable compounds along with their unique characteristics:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Phenylethanolamine | Simple amine | Basic structure without methyl substitution |
| Ephedrine | Alkaloid | Contains additional hydroxyl group; stimulant effects |
| Pseudoephedrine | Alkaloid | Isomer of ephedrine; used primarily as a decongestant |
| Norepinephrine | Catecholamine | Directly involved in neurotransmission |
Halostachine's uniqueness lies in its specific stereochemistry and its selective interaction with beta-adrenergic receptors, distinguishing it from other similar compounds that may lack such specificity or exhibit different biological activities.
(+)-Halostachine, systematically named (1S)-2-(methylamino)-1-phenylethan-1-ol, represents a β-hydroxy-phenethylamine alkaloid with the molecular formula C₉H₁₃NO and a molecular weight of 151.21 g/mol [1] [2]. The compound belongs to the phenylethanolamine class of naturally occurring alkaloids and was first isolated from the halophytic plant Halostachys caspica (now classified as Halostachys belangeriana) of the Amaranthaceae family [3] .
The molecular architecture of (+)-halostachine is characterized by a phenyl ring directly attached to a carbon atom bearing a hydroxyl group, which is adjacent to a carbon atom substituted with a methylamino group [1] [5]. This structural arrangement creates a single stereogenic center at the benzylic carbon (C-1), resulting in the formation of two possible enantiomers [5]. The naturally occurring form exhibits the (S)-absolute configuration according to Cahn-Ingold-Prelog priority rules, where the priority sequence follows: OH > C₆H₅ > CH₂NHCH₃ > H [5].
The stereochemical configuration has been definitively established through X-ray crystallographic correlation studies and confirmed by optical rotation measurements [6]. The (+)-enantiomer exhibits a specific rotation of [α]D²⁰ = +47.03°, indicating dextrorotatory optical activity [7] [8]. The Standard International Chemical Identifier (InChI) key for the compound is ZCTYHONEGJTYQV-SECBINFHSA-N, and its stereochemical SMILES notation is represented as CNCC@@HC1=CC=CC=C1 [5].
| Parameter | Value | Description |
|---|---|---|
| Stereogenic Centers | 1 (at C-1 carbon) | Single chiral center at benzylic position |
| Absolute Configuration | S-configuration | Determined by X-ray crystallography correlation |
| SMILES Notation | CNCC@@HC1=CC=CC=C1 | Stereochemical SMILES with defined chirality |
| InChI Key | ZCTYHONEGJTYQV-SECBINFHSA-N | International Chemical Identifier key |
| CAS Number | 65058-52-8 | Chemical Abstracts Service registry |
| Enantiomeric Form | (+)-(S)-enantiomer | Naturally occurring enantiomer |
| Optical Activity | Dextrorotatory (+) | Rotates plane-polarized light clockwise |
| Chirality Designation | S according to Cahn-Ingold-Prelog rules | Priority sequence: OH > C₆H₅ > CH₂NHCH₃ > H |
The compound exhibits conformational flexibility due to the presence of rotatable bonds around the C-C and C-N linkages [9]. Computational studies using density functional theory methods have revealed that the most stable conformations involve intramolecular hydrogen bonding interactions between the hydroxyl and amino groups, which contribute to the overall molecular stability [9]. The preferred conformational arrangements demonstrate the importance of intramolecular interactions in determining the three-dimensional structure of β-phenylethylamine derivatives.
The crystallographic characterization of (+)-halostachine has been approached through systematic studies of related β-phenylethylamine compounds and chiral resolution complexes. While direct crystallographic data for the pure (+)-halostachine enantiomer are limited in the available literature, comprehensive structural analyses have been conducted on analogous compounds and diastereomeric salt formations [6] [10].
Crystallographic studies of halostachine analogues have revealed important structural features characteristic of β-phenylethylamine alkaloids. X-ray crystallographic analysis of a halostachine analogue synthesized from η⁶-(o-tolualdehyde)-chromium-tricarbonyl complex demonstrated the feasibility of obtaining high-quality crystal structures for this class of compounds [6]. The study confirmed the absolute stereochemical configuration through single-crystal X-ray diffraction analysis, validating the approach of nucleophilic addition to chiral arene-chromium complexes.
The crystallographic characterization methodology for (+)-halostachine and related compounds typically involves the formation of diastereomeric salts with optically active acids to facilitate resolution and structural determination [10]. Studies on the resolution of racemic phenylethylamine by lithocholic acid have provided insights into the crystallographic behavior of chiral phenylethylamine derivatives. These investigations revealed that the diastereomeric salts crystallize in monoclinic space groups, typically P2₁, with distinct unit cell parameters for each enantiomeric form [10].
The crystal structure analysis of phenylethylamine-lithocholic acid complexes showed unit cell parameters of approximately a = 10.8-11.9 Å, b = 7.6-8.7 Å, c = 13.9-17.7 Å, with β angles ranging from 90.3° to 104.1° [10]. The molecular packing arrangements in these structures demonstrate the importance of hydrogen bonding interactions between the amino alcohol functionality and the carboxylate groups of the resolving agent.
Computational crystallographic modeling using density functional theory methods has been employed to predict and optimize crystal structures of halostachine derivatives [11]. These calculations, performed using VASP (Vienna Ab initio Simulation Package) with GGA-PBE functionals and plane wave cutoff energies of 400.0 eV, provide valuable insights into the solid-state conformations and intermolecular interactions [11]. The optimized structures typically show good agreement with experimental data, with root-mean-square deviations in Cartesian coordinates of less than 2.0 Å.
The crystallographic analysis of related β-adrenergic receptor ligands, including compounds structurally similar to halostachine, has provided detailed information about the binding conformations and molecular recognition patterns [12]. These studies utilized high-resolution X-ray crystallography at 2.4 Å resolution to determine the precise three-dimensional arrangements of phenylethylamine derivatives in biological contexts.
The solubility characteristics of (+)-halostachine are governed by its amphiphilic molecular structure, which contains both hydrophilic (hydroxyl and amino groups) and hydrophobic (phenyl ring) components [7] [13]. The compound exhibits excellent solubility in water due to the presence of hydrogen bond donor and acceptor sites, making it freely soluble in aqueous media [7]. This high water solubility is attributed to the formation of hydrogen bonds between the hydroxyl and methylamino groups with water molecules.
In organic solvents, (+)-halostachine demonstrates good solubility in polar protic solvents such as ethanol and methanol [7]. The compound is also soluble in diethyl ether, dimethyl sulfoxide, and chloroform, making it suitable for various analytical and synthetic applications [7]. The LogP value of 0.71 indicates a moderate lipophilicity, reflecting the balanced hydrophilic-lipophilic character of the molecule [14].
| Solvent | Solubility | Comments |
|---|---|---|
| Water | Freely soluble | High polarity due to amino and hydroxyl groups |
| Ethanol | Soluble | Compatible with polar protic solvents |
| Diethyl Ether | Soluble | Moderate solubility in less polar solvents |
| Dimethyl Sulfoxide | Soluble | Good solubility for spectroscopic analysis |
| Chloroform | Soluble (for NMR analysis) | Used for NMR spectroscopy in CDCl₃ |
| Methanol | Soluble | Compatible with polar protic environment |
The thermal stability of (+)-halostachine is characterized by a melting point range of 43-45°C for the free base form [3] [7] [8]. The hydrochloride salt exhibits enhanced thermal stability with a melting point of 113-114°C [7]. The compound demonstrates reasonable stability under normal storage conditions, although prolonged exposure to elevated temperatures may lead to decomposition. Studies have indicated that the compound can be susceptible to oxidative degradation, particularly at the benzylic hydroxyl position [15].
The stability profile of (+)-halostachine in solution is influenced by pH conditions and the presence of oxidizing agents. Under acidic conditions, the compound forms stable protonated species due to the basic nature of the methylamino group (pKa approximately 14.03) [8]. The polar surface area of 32.26 Ų contributes to its favorable dissolution characteristics in polar media [14].
Vapor pressure measurements indicate extremely low volatility at room temperature (0.0 ± 0.5 mmHg at 25°C), suggesting minimal evaporative losses during handling and storage [14] [8]. The flash point of 96.3 ± 8.7°C provides guidance for safe handling procedures in laboratory and industrial settings [14] [8].
The spectroscopic characterization of (+)-halostachine provides definitive structural confirmation and enables qualitative and quantitative analysis of the compound. Comprehensive spectroscopic investigations have been conducted using multiple analytical techniques, including nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy [16] [9].
Nuclear Magnetic Resonance Spectroscopy
¹H NMR spectroscopy of (+)-halostachine in deuterated chloroform (CDCl₃) reveals characteristic resonance patterns consistent with the β-phenylethylamine structure [16] [9]. The aromatic protons of the phenyl ring appear as a complex multiplet in the region of 7.2-7.4 ppm, displaying the typical coupling patterns of a monosubstituted benzene ring. The benzylic proton (H-1) bearing the hydroxyl group appears as a triplet around 4.8-5.0 ppm due to coupling with the adjacent methylene protons.
The methylene protons (H-2) adjacent to the nitrogen atom typically appear as a doublet of doublets in the range of 2.6-2.8 ppm, reflecting their diastereotopic nature and coupling to both the benzylic proton and the amino group. The N-methyl group exhibits a characteristic singlet around 2.4 ppm, integrating for three protons. The hydroxyl proton appears as a broad signal around 2.0-3.0 ppm, often exchangeable with D₂O.
¹³C NMR spectroscopy provides detailed information about the carbon framework of the molecule [16]. The aromatic carbons appear in the range of 126-142 ppm, with the quaternary carbon of the benzene ring typically observed around 142 ppm. The benzylic carbon (C-1) bearing the hydroxyl group resonates around 72-75 ppm, while the methylene carbon (C-2) adjacent to nitrogen appears around 65-68 ppm. The N-methyl carbon is observed around 33-35 ppm.
Mass Spectrometry
Mass spectrometric analysis of (+)-halostachine using gas chromatography-mass spectrometry (GC-MS) and electrospray ionization methods provides characteristic fragmentation patterns that enable structural identification [16]. The molecular ion peak appears at m/z 151, corresponding to the molecular weight of the compound.
| Fragment m/z | Relative Intensity (%) | Fragment Assignment |
|---|---|---|
| 151 [M+H]⁺ | 100 (base peak) | Protonated molecular ion |
| 149 | 37.94 | Loss of methylamino group |
| 134 | Molecular ion loss of NH₂CH₃ | Loss of NH₂CH₃ (31 Da) |
| 117 | 12.01 | Benzyl cation derivatives |
| 105 | 44.24 | Substituted benzyl fragments |
| 91 | 61.66 | Tropylium ion (C₇H₇⁺) |
| 77 | Tropylium-related | Phenyl cation (C₆H₅⁺) |
The characteristic fragmentation pattern includes the loss of the methylamino group (31 Da) to give m/z 120, and the formation of tropylium ion (C₇H₇⁺) at m/z 91, which is a common fragmentation pathway for benzylic compounds. The base peak at m/z 91 confirms the presence of the benzyl structural motif.
Infrared Spectroscopy
Fourier-transform infrared (FT-IR) spectroscopy of (+)-halostachine reveals characteristic absorption bands that confirm the presence of functional groups and provide information about molecular interactions [9] [17] [18]. The broad absorption band in the region of 3200-3600 cm⁻¹ corresponds to O-H stretching vibrations of the hydroxyl group, with the breadth indicating hydrogen bonding interactions [18].
The N-H stretching vibrations appear in the range of 3250-3550 cm⁻¹, though these may overlap with O-H stretching modes [18]. Aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹, while aliphatic C-H stretching modes appear in the range of 2850-2990 cm⁻¹ [18].
The aromatic C=C stretching vibrations are observed in the fingerprint region around 1440-1625 cm⁻¹, providing confirmation of the phenyl ring structure [18]. The C-O stretching of the secondary alcohol appears around 1000-1100 cm⁻¹, while C-N stretching modes of the methylamino group are typically observed in the range of 1000-1250 cm⁻¹.
| Property | Value | Source/Method |
|---|---|---|
| Molecular Formula | C₉H₁₃NO | Molecular composition |
| Molecular Weight (g/mol) | 151.21 | Calculated molecular mass |
| Melting Point (°C) | 43-45 | Experimental determination |
| Boiling Point (°C) | 244.1 ± 7.0 | Predicted (Stein & Brown method) |
| Density (g/cm³) | 1.036 ± 0.06 | Predicted calculation |
| Refractive Index | 1.537 | Experimental measurement |
| Flash Point (°C) | 96.3 ± 8.7 | Predicted calculation |
| Vapor Pressure (mmHg at 25°C) | 0.0 ± 0.5 | Predicted (Modified Grain method) |
| Optical Rotation [α]D²⁰ (degrees) | +47.03 (for (+)-enantiomer) | Experimental polarimetry |
| LogP | 0.71 | Calculated octanol-water partition |
| Polar Surface Area (Ų) | 32.26 | Calculated topological polar surface area |
| Exact Mass (Da) | 151.099716 | High-resolution mass spectrometry |